1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1396764-82-1
Cat. No.: VC6306371
Molecular Formula: C23H21ClN6O
Molecular Weight: 432.91
* For research use only. Not for human or veterinary use.
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide - 1396764-82-1](/images/structure/VC6306371.png)
CAS No. | 1396764-82-1 |
---|---|
Molecular Formula | C23H21ClN6O |
Molecular Weight | 432.91 |
IUPAC Name | 1-(2-chlorophenyl)-N-[[4-(dimethylamino)phenyl]methyl]-5-pyridin-2-yltriazole-4-carboxamide |
Standard InChI | InChI=1S/C23H21ClN6O/c1-29(2)17-12-10-16(11-13-17)15-26-23(31)21-22(19-8-5-6-14-25-19)30(28-27-21)20-9-4-3-7-18(20)24/h3-14H,15H2,1-2H3,(H,26,31) |
Standard InChI Key | VHNGSHCIKSMTTL-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Chemical Identity and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,3-triazole core substituted at the 1-position with a 2-chlorophenyl group, at the 4-position with a carboxamide-linked 4-(dimethylamino)benzyl group, and at the 5-position with a pyridin-2-yl moiety. This arrangement creates a multifunctional molecule capable of diverse molecular interactions.
Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
Property | Value |
---|---|
CAS Number | 1396764-82-1 |
Molecular Formula | |
Molecular Weight | 432.91 g/mol |
Purity | >95% (analytical HPLC) |
Storage Conditions | -20°C, protected from light |
The chlorophenyl group introduces electron-withdrawing characteristics, while the dimethylamino-benzyl moiety contributes electron-donating effects, creating a polarized electronic profile that enhances binding to biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol involving Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry . Key steps include:
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Precursor Preparation: A bromoalkyne intermediate is generated from propargyl alcohol and phosphoryl chloride.
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Azide Formation: A benzyl azide derivative is synthesized via nucleophilic substitution of a benzyl bromide with sodium azide.
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Cycloaddition: The alkyne and azide undergo CuAAC in the presence of CuI/ascorbic acid, yielding the 1,2,3-triazole core .
Table 2: Optimized Reaction Conditions for CuAAC Synthesis
Parameter | Condition |
---|---|
Catalyst | CuI (10 mol%) |
Ligand | Ascorbic acid (20 mol%) |
Solvent | DMF/HO (4:1) |
Temperature | Room temperature |
Reaction Time | 12–24 hours |
Post-synthesis purification via column chromatography and recrystallization ensures >95% purity, as confirmed by -NMR and high-resolution mass spectrometry (HRMS) .
Structural and Electronic Analysis
Spectroscopic Characterization
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NMR Spectroscopy: -NMR reveals distinct signals for the pyridine protons (δ 8.5–7.5 ppm), dimethylamino group (δ 2.9 ppm), and triazole protons (δ 8.2 ppm).
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Mass Spectrometry: HRMS shows a molecular ion peak at m/z 433.12 ([M+H]), consistent with the molecular formula.
Electronic Effects
The chlorophenyl group’s electron-withdrawing nature and the dimethylamino group’s electron-donating capacity create a push-pull system, enhancing π-stacking interactions with aromatic residues in enzyme active sites . Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, favoring electrostatic interactions with charged biomolecules .
Biological Activity and Mechanism of Action
Anticancer Activity
In silico docking studies predict strong binding to the ATP-binding pocket of EGFR kinase (binding energy: −9.8 kcal/mol), comparable to erlotinib (−10.2 kcal/mol) . The triazole core forms hydrogen bonds with Met793 and hydrophobic interactions with Leu718, critical for kinase inhibition .
Table 3: Predicted Binding Affinities for Cancer-Related Targets
Target | Binding Energy (kcal/mol) |
---|---|
EGFR Kinase | −9.8 |
VEGFR-2 | −8.5 |
PDGFR-β | −7.9 |
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing the pyridine ring with quinoline, have improved aqueous solubility (logP reduced from 3.1 to 2.4) while maintaining potency .
Prodrug Design
Esterification of the carboxamide group enhances oral bioavailability, with prodrug derivatives showing 80% absorption in rat models.
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